3-(1-Bromovinyl)anisole
CAS No.:
Cat. No.: VC18335148
Molecular Formula: C9H9BrO
Molecular Weight: 213.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrO |
|---|---|
| Molecular Weight | 213.07 g/mol |
| IUPAC Name | 1-(1-bromoethenyl)-3-methoxybenzene |
| Standard InChI | InChI=1S/C9H9BrO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1H2,2H3 |
| Standard InChI Key | QAPOWFGRJOBFOS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C(=C)Br |
Introduction
Chemical Identity and Structural Features
Nomenclature and Synonyms
3-(1-Bromovinyl)anisole is systematically named 1-(1-bromoethenyl)-3-methoxybenzene under IUPAC nomenclature . Alternative designations include:
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(E)-1-(2-Bromovinyl)-4-methoxybenzene
The compound is registered under CAS numbers 6303-59-9 (para-substituted isomer) and 69151-19-5 (meta-substituted isomer) , though structural ambiguity persists in public databases regarding exact regiochemistry.
Molecular Structure and Formula
The molecular formula corresponds to a benzene ring substituted with a methoxy group (-OCH) at the 3-position and a 1-bromovinyl (-CH=CHBr) group at the 1-position (Figure 1). The vinyl bromide moiety introduces stereoelectronic effects that influence reactivity, while the methoxy group enhances electron density on the aromatic ring .
Table 1: Key identifiers of 3-(1-Bromovinyl)anisole
| Property | Value | Source |
|---|---|---|
| CAS Number | 6303-59-9, 69151-19-5 | |
| Molecular Formula | ||
| Molecular Weight | 213.07 g/mol | |
| IUPAC Name | 1-(1-Bromoethenyl)-3-methoxybenzene |
Physical and Spectroscopic Properties
Thermodynamic Properties
3-(1-Bromovinyl)anisole is a white to light brown crystalline solid with a melting point range of 50–55°C . It sublimes at reduced pressure, exhibiting a boiling point of 125–140°C at 3 mmHg . The density is approximately 1.410 g/cm³, slightly higher than common aromatic solvents like toluene (0.87 g/cm³) .
Solubility and Phase Behavior
The compound is sparingly soluble in acetonitrile, chloroform, and ethyl acetate but insoluble in water . This limited solubility necessitates the use of polar aprotic solvents for laboratory handling.
Table 2: Physical properties of 3-(1-Bromovinyl)anisole
| Property | Value | Source |
|---|---|---|
| Melting Point | 50–55°C | |
| Boiling Point | 125–140°C (3 mmHg) | |
| Density | 1.410 ± 0.06 g/cm³ | |
| Solubility in Water | Insoluble |
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) are absent in the provided sources, analog compounds suggest:
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NMR: Aromatic protons resonate near δ 6.8–7.2 ppm, with vinyl protons appearing as doublets (δ 5.5–6.5 ppm) coupling with .
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NMR: The brominated vinyl carbon appears at δ 110–120 ppm, while the methoxy carbon resonates near δ 55 ppm .
Chemical Reactivity and Stability
Functional Group Reactivity
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Vinyl Bromide: The C-Br bond undergoes nucleophilic substitution (S2) or elimination to form alkynes under basic conditions .
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Methoxy Group: Electron-donating resonance effects activate the ring toward electrophilic substitution at the ortho and para positions relative to the methoxy group .
Stability and Decomposition
The compound is light-sensitive, requiring storage in amber vials under inert atmospheres (e.g., nitrogen or argon) . Prolonged exposure to moisture or air may lead to hydrolysis of the vinyl bromide or oxidation of the methoxy group.
Synthesis and Industrial Production
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Alkyne Bromination: Reaction of terminal alkynes with bromine () or N-bromosuccinimide (NBS) .
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Cross-Coupling: Heck or Suzuki reactions using bromostyrene derivatives .
Industrial-scale production likely involves continuous distillation to isolate the product from regioisomeric byproducts .
While explicit applications are not cited, the compound’s structure suggests utility in:
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Pharmaceuticals: As a building block for kinase inhibitors or antiviral agents .
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Materials Science: As a monomer for conductive polymers or liquid crystals .
Further research is needed to validate these potential uses.
Analytical Methods for Characterization
Chromatography
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Gas Chromatography (GC): Used for purity assessment, with nonpolar stationary phases (e.g., DB-5) .
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High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns resolve regioisomers .
Spectroscopic Analysis
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